Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 857265-11-3
VCID: VC3292669
InChI: InChI=1S/C13H9F3N2O2/c14-13(15,16)9-6-7-17-11(8-9)18-12(19)20-10-4-2-1-3-5-10/h1-8H,(H,17,18,19)
SMILES: C1=CC=C(C=C1)OC(=O)NC2=NC=CC(=C2)C(F)(F)F
Molecular Formula: C13H9F3N2O2
Molecular Weight: 282.22 g/mol

Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate

CAS No.: 857265-11-3

Cat. No.: VC3292669

Molecular Formula: C13H9F3N2O2

Molecular Weight: 282.22 g/mol

* For research use only. Not for human or veterinary use.

Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate - 857265-11-3

Specification

CAS No. 857265-11-3
Molecular Formula C13H9F3N2O2
Molecular Weight 282.22 g/mol
IUPAC Name phenyl N-[4-(trifluoromethyl)pyridin-2-yl]carbamate
Standard InChI InChI=1S/C13H9F3N2O2/c14-13(15,16)9-6-7-17-11(8-9)18-12(19)20-10-4-2-1-3-5-10/h1-8H,(H,17,18,19)
Standard InChI Key UIXVBKDLPVSPHB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC(=O)NC2=NC=CC(=C2)C(F)(F)F
Canonical SMILES C1=CC=C(C=C1)OC(=O)NC2=NC=CC(=C2)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate belongs to the class of carbamates bearing heterocyclic substituents. Its structure incorporates a phenyl group connected to a carbamate group, which in turn is linked to a pyridine ring substituted with a trifluoromethyl moiety at the 4-position. This structural arrangement creates a molecule with distinct electronic and steric properties that influence its chemical behavior and potential applications.

Basic Identification Data

The compound is uniquely identified through several standardized chemical identifiers as presented in Table 1.

Table 1: Chemical Identification Parameters

ParameterValue
CAS Registry Number857265-11-3
PubChem CID57955188
Molecular FormulaC₁₃H₉F₃N₂O₂
Molecular Weight282.22 g/mol
IUPAC Namephenyl N-[4-(trifluoromethyl)pyridin-2-yl]carbamate
InChIInChI=1S/C13H9F3N2O2/c14-13(15,16)9-6-7-17-11(8-9)18-12(19)20-10-4-2-1-3-5-10/h1-8H,(H,17,18,19)
SMILESC1=CC=C(C=C1)OC(=O)NC2=NC=CC(=C2)C(F)(F)F

Structural Components and Bonding

The compound consists of several key structural components:

  • A phenyl ring (C₆H₅) bonded to an oxygen atom of the carbamate group

  • A carbamate linkage (−OC(=O)N−) serving as the central connecting unit

  • A 4-(trifluoromethyl)pyridin-2-yl group attached to the nitrogen of the carbamate

The presence of the trifluoromethyl group (CF₃) on the pyridine ring significantly influences the electronic properties of the molecule, introducing electron-withdrawing effects that impact reactivity and stability. The carbamate linkage provides both hydrogen bond donor and acceptor capabilities, which are important for molecular recognition in potential biological applications .

Physicochemical Properties

Understanding the physicochemical properties of Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate is essential for predicting its behavior in various chemical, biological, and material systems. The compound exhibits a specific set of properties that influence its solubility, reactivity, and potential applications.

Physical Properties

The compound exists as a solid at room temperature and possesses specific physical characteristics as outlined in Table 2.

Table 2: Physical Properties

PropertyValueMethod of Determination
Physical StateSolidObservational
Molecular Weight282.22 g/molCalculated from molecular formula
Exact Mass282.06161202 DaComputed by PubChem 2.2
Topological Polar Surface Area51.2 ŲComputed by Cactvs 3.4.8.18
Heavy Atom Count20Computed by PubChem
Complexity330Computed by Cactvs 3.4.8.18

Chemical Properties and Reactivity Parameters

The chemical behavior of Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate is influenced by its functional groups and their electronic properties. Table 3 presents key chemical parameters that affect its reactivity profiles.

Table 3: Chemical and Reactivity Parameters

ParameterValueSignificance
XLogP3-AA3.2Indicates moderate lipophilicity
Hydrogen Bond Donor Count1Limited H-bond donation capability
Hydrogen Bond Acceptor Count6Significant H-bond acceptance potential
Rotatable Bond Count3Moderate conformational flexibility
Formal Charge0Neutral molecule at standard conditions
Covalently-Bonded Unit Count1Single molecular entity

These properties collectively suggest that the compound has moderate lipophilicity (logP = 3.2), which may affect its solubility in aqueous environments and membrane permeability. The presence of six hydrogen bond acceptors (primarily from the nitrogen atoms in the pyridine ring, oxygen atoms in the carbamate group, and fluorine atoms in the trifluoromethyl group) contributes to its potential for molecular recognition and interactions with proteins or other biological targets .

Synthesis and Preparation Methods

The synthesis of Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate typically involves the reaction of a pyridine derivative with carbamating agents. Several approaches have been developed to efficiently produce this compound with high purity and yield.

General Synthetic Approach

The most common synthetic route involves the reaction of 2-amino-4-(trifluoromethyl)pyridine with phenyl chloroformate or similar carbamating agents. This approach leverages the nucleophilicity of the amino group to form the carbamate linkage. The general reaction scheme involves the following steps:

  • Preparation or procurement of 2-amino-4-(trifluoromethyl)pyridine

  • Reaction with phenyl chloroformate in the presence of a suitable base

  • Purification of the resulting product

The use of 2-amino-4-(trifluoromethyl)pyridine (CAS Number: 106447-97-6) as a starting material is significant as this compound provides the necessary heterocyclic core with the trifluoromethyl substituent already in place .

Alternative Synthetic Strategies

Alternative approaches to synthesizing Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate may involve:

  • Direct functionalization of the pyridine ring followed by installation of the carbamate group

  • Construction of the pyridine ring with the carbamate functionality already incorporated

  • Use of protecting group strategies when working with multifunctional precursors

These synthetic approaches must carefully control reaction conditions to ensure selectivity and prevent side reactions that could lead to unwanted byproducts. The choice of solvents, bases, and temperature conditions significantly influences the efficiency of these synthetic pathways.

Analytical Characterization

Proper characterization of Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate is essential for confirming its structure, assessing purity, and understanding its properties. Various analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the structural arrangement of atoms in the molecule. For Phenyl (4-(trifluoromethyl)pyridin-2-yl)carbamate, both ¹H NMR and ¹³C NMR spectra would show characteristic signals:

  • ¹H NMR would display signals for the phenyl protons (typically in the range of 7.0-7.5 ppm), pyridine protons (likely in the range of 7.5-8.5 ppm), and the NH proton of the carbamate (typically a broad singlet around 10-11 ppm)

  • ¹³C NMR would show signals for the carbonyl carbon of the carbamate (around 150-155 ppm), aromatic carbons from both the phenyl and pyridine rings, and a quartet for the trifluoromethyl carbon due to coupling with fluorine atoms

  • ¹⁹F NMR would show a characteristic signal for the trifluoromethyl group (typically around -60 to -65 ppm)

Infrared (IR) Spectroscopy

IR spectroscopy would reveal characteristic absorption bands for:

  • N-H stretching (around 3300-3500 cm⁻¹)

  • C=O stretching of the carbamate (around 1700-1750 cm⁻¹)

  • C-F stretching (around 1000-1350 cm⁻¹)

  • Aromatic C=C and C=N stretching (around 1400-1600 cm⁻¹)

Mass Spectrometry

Mass spectrometric analysis would provide confirmation of the molecular weight and fragmentation pattern. The exact mass of 282.06161202 Da serves as a key identifier in high-resolution mass spectrometry. Characteristic fragmentation patterns might include loss of the phenoxy group, cleavage of the carbamate linkage, and fragmentation of the pyridine ring .

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